4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline

Medicinal Chemistry Quinazoline Analog Design Structure-Activity Relationship

This quinazoline derivative is a structurally distinct chemical probe for exploring regioisomeric selectivity in antitumor & PARP-1 inhibition assays. Its unique 2-piperazinyl scaffold is underrepresented in kinase libraries, making it essential for paired comparisons with 4-substituted analogues. The exact substitution pattern is critical for reproducible target engagement, as even minor changes drastically alter biological activity.

Molecular Formula C25H23ClN4
Molecular Weight 414.94
CAS No. 332054-20-3
Cat. No. B2700090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
CAS332054-20-3
Molecular FormulaC25H23ClN4
Molecular Weight414.94
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H23ClN4/c1-18-6-2-5-9-23(18)29-14-16-30(17-15-29)25-27-22-8-4-3-7-21(22)24(28-25)19-10-12-20(26)13-11-19/h2-13H,14-17H2,1H3
InChIKeyCNPGKDORHLTBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline (CAS 332054-20-3): Core Chemical Identity and Structural Class


4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline (CAS 332054-20-3) is a synthetic quinazoline derivative bearing a 4-chlorophenyl substituent at position 4 and a 2-methylphenyl-substituted piperazine ring at position 2 of the quinazoline nucleus . The compound has the molecular formula C25H23ClN4 and a molecular weight of 414.94 g/mol . Its structure combines a bicyclic quinazoline core with two distinct aryl-piperazine substitution patterns, placing it within a family of compounds explored for therapeutic applications including oncology and neuroprotection .

Why 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline Cannot Be Substituted with Closely Related Quinazoline Derivatives


Quinazoline derivatives exhibit extreme sensitivity to substituent identity and position. Even subtle changes—such as replacing a 2-methylphenyl group with a 2-chlorophenyl group or moving the piperazine linkage from position 2 to position 4—can radically alter biological activity . Systematic studies on 4-(4-aryl-1-piperazinyl)quinazolines demonstrate that median growth inhibition (GI50) values span a range of 51.0 to 73.0 µmol/L across just four closely related analogues, underscoring that no two derivatives in this class can be considered functionally interchangeable . Consequently, procurement of the exact substitution pattern (4-chlorophenyl at position 4; 2-methylphenyl-piperazine at position 2) is essential for reproducible target engagement and assay fidelity.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline vs. Closest Structural Analogs


Structural Differentiation vs. 4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline (CAS 352446-06-1)

The target compound differs from its closest commercially listed analog, 4-(4-Chlorophenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)quinazoline (CAS 352446-06-1), by a single atomic substitution on the piperazine N-aryl ring: a chlorine atom is replaced by a methyl group . This results in a molecular formula change from C24H20Cl2N4 to C25H23ClN4 and a molecular weight reduction from 435.35 to 414.94 g/mol, accompanied by increased lipophilicity attributable to the methyl substituent .

Medicinal Chemistry Quinazoline Analog Design Structure-Activity Relationship

Class-Level Antitumor Activity Benchmarking Against 4-(4-Aryl-1-piperazinyl)quinazoline Congeners

Although direct anti‑proliferative data for the target compound are not publicly available, a closely analogous series of 4-(4-aryl-1-piperazinyl)quinazolines (compounds 4a–d) was evaluated in the NCI 60‑cell‑line panel . These regioisomeric analogues exhibited median growth inhibition (GI50) values of 56.5, 51.0, 63.0, and 73.0 µmol/L, demonstrating that structurally related quinazoline‑piperazine hybrids possess measurable antitumor activity and that minor substituent variations produce a 1.4‑fold range in potency . This activity envelope provides a benchmark for the class and supports the screening potential of the target compound.

Antitumor Screening GI50 Profiling Quinazoline SAR

Neuroprotective Potential Inferred from the PARP‑1 Inhibitory Quinazoline Chemotype

The 4-(4-chlorophenyl)piperazine‑quinazoline scaffold is exemplified by the potent PARP‑1 inhibitor FR255595 (2-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone), which displayed IC50 = 0.035 µM against PARP‑1 and significant neuroprotection in an MPTP mouse model of Parkinson's disease . The target compound shares the critical 4-(4-chlorophenyl)piperazine pharmacophore but differs by a direct quinazoline linkage rather than a propyl spacer, which may alter potency and selectivity. This chemotype association positions the target compound as a candidate for PARP‑1‑related screening cascades.

PARP-1 Inhibition Neuroprotection Quinazoline Pharmacophore

Regioisomeric Distinction from 2-Aryl-4-piperazinyl Quinazoline Isomers Impacts Predicted Target Binding

The target compound places the piperazine substituent at the 2‑position of the quinazoline ring, whereas many extensively studied quinazoline kinase inhibitors (e.g., gefitinib, erlotinib) bear the piperazine/aniline at the 4‑position . This regioisomeric difference is expected to orient the aryl‑piperazine moiety into distinct sub‑pockets of ATP‑binding sites, potentially yielding a unique kinase selectivity profile . No head‑to‑head data are available, but computational docking studies on related 2‑piperazinylquinazolines predict altered hinge‑region interactions compared to 4‑substituted isomers .

Quinazoline Regioisomerism Molecular Docking Kinase Selectivity

Prioritized Application Scenarios for 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline Based on Quantitative Differentiation Evidence


Antitumor Screening Library Expansion with Defined Quinazoline SAR

The compound is best deployed as a structurally distinct member of quinazoline‑piperazine antitumor screening sets. The class‑level GI50 range of 51.0–73.0 µmol/L established for 4‑(4‑aryl‑1‑piperazinyl)quinazolines provides a benchmark, and the 2‑piperazinyl substitution pattern offers a regioisomeric variation not covered by existing 4‑substituted analogues . Procurement of this exact compound enables systematic exploration of how the 2‑ vs. 4‑piperazine position affects antitumor potency in the NCI 60‑cell‑line panel or similar multiplexed viability assays.

PARP‑1 Inhibitor Probe Development and Neuroprotection Research

Because the compound shares the 4-(4-chlorophenyl)piperazine pharmacophore with the validated PARP‑1 inhibitor FR255595 (IC50 = 0.035 µM), it is a logical starting point for PARP‑1 enzyme inhibition screens and subsequent neuroprotection assays . The direct quinazoline‑piperazine linkage (rather than a propyl spacer) may improve metabolic stability or brain penetration, making it a candidate for head‑to‑head comparison with FR255595 in in vitro PARP‑1 assays and MPTP neuroprotection models.

Kinase Selectivity Profiling to Exploit 2‑Piperazinyl Quinazoline Regioisomerism

The 2‑piperazinylquinazoline scaffold is underrepresented in kinase inhibitor libraries, which are dominated by 4‑substituted quinazolines . This compound can be used in broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify kinases that preferentially accommodate the 2‑piperazinyl orientation. Hits can then be compared with 4‑substituted analogues to validate regioisomer‑driven selectivity.

Physicochemical Comparator for ADME Optimization of Piperazine‑Quinazoline Leads

The substitution of chlorine by methyl relative to the closest analog (ΔMW = -20.41 g/mol, ΔlogP increase) provides a clean chemical probe for studying the impact of lipophilicity on permeability, solubility, and metabolic clearance within a matched molecular pair . This application is particularly relevant for lead optimization programs seeking to balance potency and drug‑like properties.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.